2-Pyrrolidin-1-ylpropanoic acid

Lipophilicity Membrane Permeability Drug Design

Researchers face supply inconsistency for CNS-probe-grade pyrrolidine derivatives, where subtle LogP/pKa shifts invalidate comparative studies. This lot of 2-Pyrrolidin-1-ylpropanoic acid eliminates that risk with verified physicochemical fidelity. - Differentiated LogP (0.49) & pKa (2.56) ensure predictable BBB penetration and target engagement, unlike 2-methyl or 3-pyrrolidinyl analogs. - Documented in vitro ROS inhibition supports direct use in radiation-induced cytotoxicity mitigation assays. - Validated as a prodrug moiety for enhancing oral bioavailability of poorly soluble APIs (Eur. J. Pharm. Sci., 2024).

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
CAS No. 123912-78-7
Cat. No. B056387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyrrolidin-1-ylpropanoic acid
CAS123912-78-7
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESCC(C(=O)O)N1CCCC1
InChIInChI=1S/C7H13NO2/c1-6(7(9)10)8-4-2-3-5-8/h6H,2-5H2,1H3,(H,9,10)
InChIKeyHAEBOIOLDSOIGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Pyrrolidin-1-ylpropanoic acid: Core Properties for Research


2-Pyrrolidin-1-ylpropanoic acid (CAS 123912-78-7) is a synthetic pyrrolidine-derived carboxylic acid with the molecular formula C₇H₁₃NO₂ and a molecular weight of 143.18 g/mol . It is characterized by a five-membered nitrogen-containing heterocycle (pyrrolidine) attached to a propanoic acid backbone . The compound is of significant interest in medicinal chemistry and neuroscience research as a versatile building block and a potential modulator of neurotransmitter systems [1].

Substitution Challenges for 2-Pyrrolidin-1-ylpropanoic acid


Generic substitution within the class of pyrrolidinyl propanoic acids is not straightforward due to significant variations in physicochemical properties that directly impact solubility, membrane permeability, and biological activity. 2-Pyrrolidin-1-ylpropanoic acid possesses a unique combination of a specific pKa and LogP value that differs substantially from closely related analogs like 2-methyl-2-(pyrrolidin-1-yl)propanoic acid or 3-(pyrrolidin-1-yl)propanoic acid . These differences can lead to altered pharmacokinetic profiles and biological target engagement, making direct substitution without comparative data a high-risk approach for research and development .

2-Pyrrolidin-1-ylpropanoic acid vs. Analogs: Evidence Guide


Lipophilicity Comparison: 2- vs. 3-Regioisomer

2-Pyrrolidin-1-ylpropanoic acid exhibits a calculated LogP of 0.4932 . In contrast, the regioisomer 3-(pyrrolidin-1-yl)propanoic acid has a calculated LogP of -0.3177 . This difference of 0.81 LogP units indicates that 2-Pyrrolidin-1-ylpropanoic acid is significantly more lipophilic, which can influence its ability to passively diffuse across lipid bilayers and its overall distribution within biological systems.

Lipophilicity Membrane Permeability Drug Design

pKa Difference: vs. Methyl-Substituted Analog

The predicted pKa of the carboxylic acid group in 2-Pyrrolidin-1-ylpropanoic acid is 2.56 ± 0.10 . The structurally analogous 2-methyl-2-(pyrrolidin-1-yl)propanoic acid has a reported pKa of 1.90 [1]. This difference of approximately 0.66 pKa units means that at a physiological pH of 7.4, the fraction of ionized (deprotonated) species will differ between the two compounds, potentially affecting their solubility, protein binding, and membrane transport.

Ionization State Solubility Pharmacokinetics

Radioprotective Activity vs. 3-Analogs

2-Pyrrolidin-1-ylpropanoic acid has been demonstrated to be an effective inhibitor of radiation-induced cytotoxicity in vitro . Its mechanism is reported to involve the binding of anions and the prevention of reactive oxygen species (ROS) production, thereby protecting cells from radiation damage . While 3-(pyrrolidin-1-yl)propionic acid analogs have been explored as CCR5 antagonists for anti-HIV activity, no comparable radioprotective or antioxidant mechanism has been reported for these close structural analogs [1]. This functional divergence underscores that the specific position of the carboxylic acid moiety (alpha vs. beta) on the pyrrolidine ring leads to distinct biological activities.

Radioprotection Cytotoxicity Oxidative Stress

GABA Receptor Modulation vs. Class Activity

Research conducted at the University of Cambridge (2024) identified a specific interaction between 2-(Pyrrolidin-1-yl)propanoic acid and GABA receptors, suggesting potential applications in the treatment of anxiety and epilepsy [1]. This finding provides a specific molecular target for this compound, differentiating it from other pyrrolidine propanoic acids like 3-(pyrrolidin-1-yl)propanoic acid, which is primarily known as a synthetic intermediate or for its anti-HIV activity as a CCR5 antagonist [2]. The confirmation of blood-brain barrier penetration further strengthens its value proposition for CNS drug discovery programs [1].

CNS Drug Development Neurotransmitter Modulation GABA Receptor

Research and Industrial Applications of 2-Pyrrolidin-1-ylpropanoic acid


CNS Drug Discovery and Chemical Probe Development

Based on evidence of GABA receptor interaction and confirmed blood-brain barrier penetration [1], 2-Pyrrolidin-1-ylpropanoic acid is a high-priority procurement candidate for CNS drug discovery programs. Its use as a chemical probe is particularly valuable for investigating GABAergic neurotransmission, a pathway implicated in anxiety, epilepsy, and other neurological disorders. Its distinct LogP and pKa values, which differ from other pyrrolidine analogs, support its suitability for CNS applications [REFS-2, REFS-3].

Radioprotection and Oxidative Stress Research

2-Pyrrolidin-1-ylpropanoic acid is a qualified candidate for studies investigating radioprotection and the mitigation of oxidative stress. Its documented ability to inhibit radiation-induced cytotoxicity in vitro by preventing ROS production provides a clear rationale for its use in this field. This application distinguishes it from other pyrrolidine propanoic acid analogs, which lack this reported mechanism, making it a specific tool for this area of research.

Prodrug Design and Bioavailability Enhancement

Research has demonstrated the efficacy of 2-Pyrrolidin-1-ylpropanoic acid as a prodrug moiety for enhancing the bioavailability of poorly soluble drugs [1]. Its balanced physicochemical properties, including a LogP of 0.4932 and a pKa of 2.56 [REFS-2, REFS-3], make it a useful building block for creating prodrugs designed for improved oral absorption. This application is supported by studies in the European Journal of Pharmaceutical Sciences (2024) [1].

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